![molecular formula C22H20FN5O2S B2493777 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 922010-39-7](/img/structure/B2493777.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide and related compounds often involves multiple steps, including the formation of amides from primary and secondary amines and high-temperature cyclization processes to form substituted pyrazolo[3,4-d]pyrimidine derivatives. These synthesis routes are characterized by their complexity and the need for precise conditions to achieve the desired products. For instance, Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the nuanced approaches required to introduce specific functional groups and achieve high yields of the target compounds (Eleev, Kutkin, & Zhidkov, 2015).
科学的研究の応用
Chemical Synthesis and Derivative Development
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide and its derivatives are primarily synthesized and studied in the context of chemical synthesis and derivative development. Studies focus on synthesizing various derivatives with potential biological activities and analyzing their structural characteristics through various spectroscopic methods.
Synthesis of Fluorocontaining Derivatives:
- The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with primary and secondary amines to form substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, leading to the formation of substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Novel Synthesis Routes for Antiviral Derivatives:
- Innovative synthesis routes have been explored to create novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds have shown significant anti-influenza A virus activity, specifically against the H5N1 subtype, highlighting their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Development of Anticancer and Anti-5-lipoxygenase Agents:
- A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxicity screenings against specific cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Development of Novel Orexin Receptor Antagonists:
- Research into orexin receptor antagonists has led to the design and synthesis of novel pyrazolylethylbenzamide orexin receptor 1-selective antagonists. These compounds have shown excellent antagonist activity and selectivity, highlighting their potential therapeutic applications (Futamura et al., 2017).
Design and Synthesis of GyrB Inhibitors for Tuberculosis:
- Novel thiazole-aminopiperidine hybrid analogues have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, showing activity against drug-resistant strains of tuberculosis (Jeankumar et al., 2013).
Herbicidal Activity Assessment:
- Some derivatives have been synthesized and evaluated for their herbicidal activity against various plant species, indicating potential applications in agriculture (Luo et al., 2019).
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-31-19-9-5-3-7-16(19)21(29)24-10-11-28-20-17(12-26-28)22(30)27(14-25-20)13-15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMMRDIWJOOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
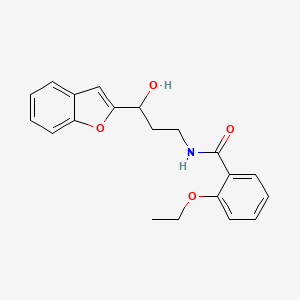
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

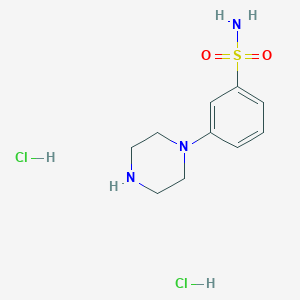
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)
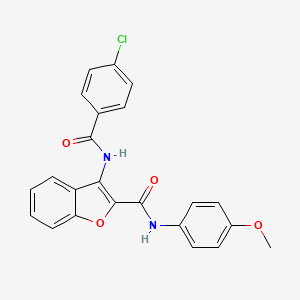
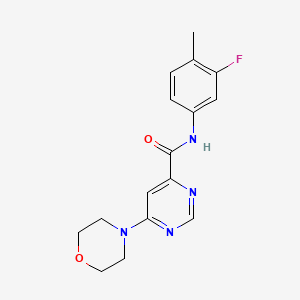
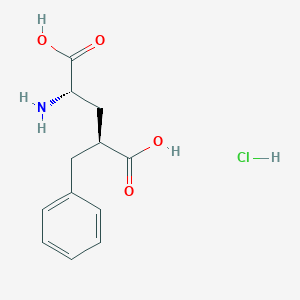
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2493717.png)